3-amino-N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiadiazole ring, a pyridine ring, and a thieno[2,3-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .
Mode of Action
The compound acts as an inhibitor of the PLC-γ enzyme . It binds to the enzyme, preventing it from performing its function. The side chains of the amino acids His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the compound, and a lipophilic pocket is occupied by the phenyl moiety .
Biochemical Pathways
The inhibition of the PLC-γ enzyme affects the pathways related to cell motility and proliferation . This leads to a decrease in the ability of tumor cells to invade and disseminate. The compound has been shown to have anti-proliferative activity, with IC50 values in the low nanomolar range against a host of breast cancer cell lines .
Pharmacokinetics
The compound’s efficacy against various breast cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in the arrest of the cell cycle in the G2/M phases . Furthermore, the morphology and cell migration for the MDA-MB-231 breast cancer cell line are severely affected by administration of the compound . These results fit the hypothesis of PLC-γ inhibition .
Action Environment
The compound’s effectiveness against various breast cancer cell lines, including triple-negative breast cancer cells, suggests that it may be effective in a variety of biological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) as reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents like sodium borohydride (NaBH4), and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
3-amino-N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-6-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-6-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The uniqueness of 3-amino-N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and its potential biological activities. The presence of the thiadiazole ring and the thieno[2,3-b]pyridine core distinguishes it from other similar compounds and contributes to its unique properties and applications .
Properties
IUPAC Name |
3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN6OS3/c23-15-4-2-1-3-13(15)11-31-22-29-28-21(33-22)27-19(30)18-17(24)14-5-6-16(26-20(14)32-18)12-7-9-25-10-8-12/h1-10H,11,24H2,(H,27,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAZAPLVFIVYCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN6OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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